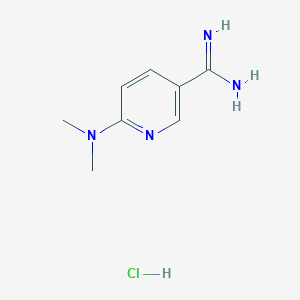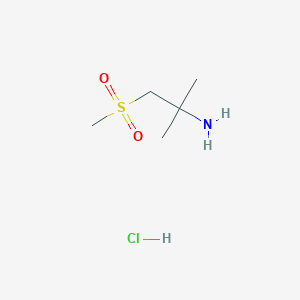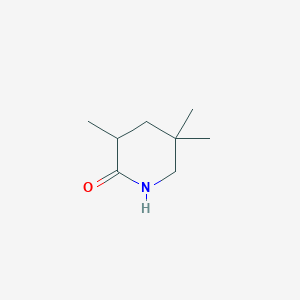
6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride
Overview
Description
6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1423024-12-7 . It has a molecular weight of 200.67 and its molecular formula is C8H13ClN4 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4.ClH/c1-12(2)7-4-3-6(5-11-7)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Catalytic Applications
DMAP hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process involves the formation of N-acyl-DMAP chloride, which facilitates the acylation reaction, showcasing the compound's utility in enhancing reaction efficiencies and environmental sustainability (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of self-complementary betainic guanine model compounds, which are relevant for understanding the molecular structures within RNA. These compounds demonstrate the ability to form homo-intermolecular dimers, contributing to the study of nucleic acid behavior and interactions (SchmidtAndreas & KindermannMarkus Karl, 2001).
Antioxidant Properties
6-Substituted-2,4-dimethyl-3-pyridinols, a novel class of compounds synthesized using DMAP hydrochloride, have shown interesting antioxidant properties. These compounds are significant for their potential in mitigating oxidative stress, a factor in various diseases (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Antimicrobial Activity
Derivatives synthesized from DMAP hydrochloride have been evaluated for their in vitro cytotoxic activity against cancer cell lines, displaying promising results compared to standard drugs. This highlights the compound's role in developing new therapeutic agents (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Fluorescent Proton Sponge Analogues
10-Dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, related to DMAP hydrochloride, have been studied for their fluorescent properties and high basicity. These compounds offer insights into the design of proton sponges and their applications in chemical sensing and molecular electronics (Pozharskii, Ozeryanskii, Mikshiev, Antonov, Chernyshev, Metelitsa, Borodkin, Fedik, & Dyablo, 2016).
Safety And Hazards
properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(2)7-4-3-6(5-11-7)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDGZYUTCDBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)pyridine-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)

![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)



![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)

![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
